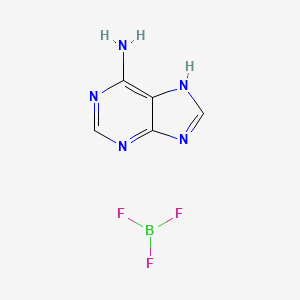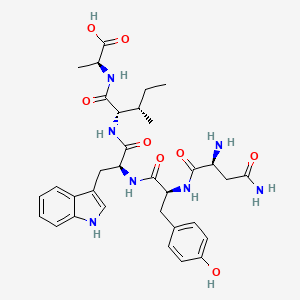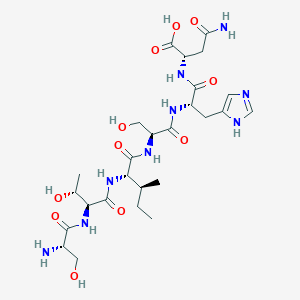![molecular formula C20H13NO B14204376 [1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl- CAS No. 858035-54-8](/img/structure/B14204376.png)
[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and a benzoyl group at the 2’-position. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Another method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is advantageous due to its mild reaction conditions and good yields.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems has further improved the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Benzyl Alcohol: Contains a benzyl group attached to an alcohol functional group.
Bifonazole: An antifungal agent with a similar biphenyl structure but different functional groups
Uniqueness
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- is unique due to the presence of both a carbonitrile and a benzoyl group on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
858035-54-8 |
|---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
4-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-15-10-12-16(13-11-15)18-8-4-5-9-19(18)20(22)17-6-2-1-3-7-17/h1-13H |
InChI-Schlüssel |
VNVIVYQRMLLGCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)



![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)

![4,4'-Bis{9-[(oxan-2-yl)oxy]nonyl}-2,2'-bipyridine](/img/structure/B14204329.png)


![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
